molecular formula C28H16N3NaO7S B12712997 Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate CAS No. 85117-76-6

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate

Cat. No.: B12712997
CAS No.: 85117-76-6
M. Wt: 561.5 g/mol
InChI Key: JPIJAUOOYZZKPG-UHFFFAOYSA-M
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Description

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonate is a complex organic compound known for its unique structural properties. This compound is characterized by its anthracene-based structure, which includes multiple amino and oxo groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of amino and oxo groups through nitration, reduction, and sulfonation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of automated systems and real-time monitoring ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **1-Amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonic acid
  • 1-Amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Uniqueness

Compared to similar compounds, Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonate stands out due to its specific structural features and the presence of sodium, which can influence its solubility and reactivity. These unique properties make it particularly valuable in certain chemical and biological applications.

Properties

CAS No.

85117-76-6

Molecular Formula

C28H16N3NaO7S

Molecular Weight

561.5 g/mol

IUPAC Name

sodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonate

InChI

InChI=1S/C28H17N3O7S.Na/c29-16-9-10-17(21-20(16)25(32)12-5-1-2-6-13(12)26(21)33)31-18-11-19(39(36,37)38)24(30)23-22(18)27(34)14-7-3-4-8-15(14)28(23)35;/h1-11,29,34-35H,30H2,(H,36,37,38);/q;+1/p-1

InChI Key

JPIJAUOOYZZKPG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)O.[Na+]

Origin of Product

United States

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